molecular formula C14H10O4 B3267169 Biphenyl-2,5-dicarboxylic acid CAS No. 4445-51-6

Biphenyl-2,5-dicarboxylic acid

Cat. No.: B3267169
CAS No.: 4445-51-6
M. Wt: 242.23 g/mol
InChI Key: VSZJLXSVGVDPMJ-UHFFFAOYSA-N
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Description

Biphenyl-2,5-dicarboxylic acid is an organic compound with the molecular formula C14H10O4. It consists of two benzene rings connected by a single bond, with carboxylic acid groups attached to the 2nd and 5th positions of one of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenyl-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves the oxidative coupling of benzene derivatives. This process can be catalyzed by transition metals such as copper or iron, and it generally requires high temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Biphenyl-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of biphenyl-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a ligand that binds to specific enzymes or receptors, modulating their activity. The carboxylic acid groups play a crucial role in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .

Comparison with Similar Compounds

Biphenyl-2,5-dicarboxylic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical properties and reactivity. This unique structure allows it to form specific interactions in biological systems and makes it a valuable building block in organic synthesis .

Properties

IUPAC Name

2-phenylterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)10-6-7-11(14(17)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZJLXSVGVDPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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